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Daclatasvir RSSR Isomer-d6

Cat. No.: B1160732
M. Wt: 744.91
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Description

Significance of Deuterated Analogs in Modern Pharmaceutical Research

The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), a process known as deuteration, has emerged as a significant strategy in drug discovery. nih.govnih.gov This subtle structural modification can lead to notable improvements in a drug's pharmacokinetic profile, potentially enhancing its efficacy and safety. nih.gov The key to this lies in the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes. nih.govportico.orgwikipedia.org

Historically, deuterium has been used in mechanistic, spectroscopic, and tracer studies. acs.org However, its application in altering the properties of the active pharmaceutical ingredient (API) itself has gained considerable traction. acs.org By strategically replacing hydrogen atoms at sites of metabolic vulnerability, researchers can decrease the rate of drug metabolism, often leading to a longer half-life, reduced dosing frequency, and potentially lower toxicity by minimizing the formation of harmful metabolites. nih.govunibestpharm.com The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, marking a significant milestone in the field. nih.govwikipedia.org This has paved the way for the development of other deuterated drugs, some of which are analogues of existing medications and others that are new chemical entities designed with deuterium from the outset. nih.govtandfonline.com

The Role of Stereoisomerism in Drug Discovery and Development

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms, is a fundamental concept in pharmacology. tutorchase.comhkedcity.net Chiral drugs, which can exist as non-superimposable mirror images called enantiomers, are prevalent, with over half of the drugs currently in use being chiral compounds. wikipedia.orgnih.gov

Biological systems, including enzymes and receptors, are themselves chiral, leading to stereoselective interactions with drugs. nih.govnih.gov This means that the different enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. nih.govmdpi.com One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, have a different pharmacological action, or even be responsible for adverse effects. mdpi.com

A classic and tragic example is thalidomide, where one enantiomer was an effective sedative, while the other caused severe birth defects. tutorchase.comwikipedia.org This highlighted the critical importance of understanding and controlling stereochemistry in drug development. tutorchase.com Consequently, regulatory bodies like the FDA have established guidelines for the development of single-enantiomer drugs. mdpi.comrsc.org The development of a single-enantiomer drug can lead to a more favorable therapeutic profile, with improved efficacy and safety. nih.govmdpi.com

Overview of Daclatasvir (B1663022) and the Research Context of its RSSR Isomer-d6

Daclatasvir is a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). drugbank.comwikipedia.orgnih.gov NS5A is a crucial protein in the HCV replication cycle, and by inhibiting it, daclatasvir effectively disrupts viral RNA replication and virion assembly. drugbank.compediatriconcall.compatsnap.com It has demonstrated broad genotypic coverage and is a key component of combination therapies for chronic HCV infection. veeprho.com

Daclatasvir is a complex molecule with multiple chiral centers, giving rise to several stereoisomers. researchgate.netasianpubs.org The specific spatial arrangement of atoms is critical for its interaction with the NS5A protein. vulcanchem.com The "RSSR" designation in Daclatasvir RSSR Isomer refers to the specific stereochemical configuration at its chiral centers. veeprho.compharmaffiliates.com This isomer is a distinct chemical entity from the active daclatasvir drug. veeprho.com

The "-d6" suffix indicates that six hydrogen atoms in the Daclatasvir RSSR Isomer molecule have been replaced with deuterium. medchemexpress.combioscience.co.uk This deuterated version is often synthesized for use as an internal standard in analytical studies, such as mass spectrometry, to accurately quantify the non-deuterated isomer. caymanchem.commedchemexpress.com The study of specific isomers and their deuterated analogs is crucial for understanding the structure-activity relationship, metabolic pathways, and for ensuring the purity and quality of the final pharmaceutical product.

Detailed Research Findings

The following table summarizes the key properties of Daclatasvir and its related isomers.

PropertyValue/DescriptionSource(s)
Daclatasvir Mechanism of Action Inhibits the HCV non-structural protein 5A (NS5A), disrupting viral RNA replication and virion assembly. drugbank.compediatriconcall.compatsnap.com
Daclatasvir Stereochemistry Contains multiple chiral centers, leading to the existence of various stereoisomers. researchgate.netasianpubs.org
Daclatasvir RSSR Isomer A specific stereoisomer of Daclatasvir with an "RSSR" configuration at its chiral centers. veeprho.compharmaffiliates.com
Daclatasvir RSSR Isomer-d6 A deuterated analog of the Daclatasvir RSSR Isomer where six hydrogen atoms are replaced by deuterium. medchemexpress.combioscience.co.uk
Use of Daclatasvir-d6 Primarily used as an internal standard for the quantification of daclatasvir in analytical methods like GC- or LC-MS. caymanchem.commedchemexpress.com

Properties

Molecular Formula

C₄₀H₄₄D₆N₈O₆

Molecular Weight

744.91

Synonyms

N,N’-[[1,1’-Biphenyl]-4,4’-diylbis[1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl[(1R)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl]]]biscarbamic Acid C,C’-Dimethyl Ester-d6

Origin of Product

United States

Synthetic Strategies and Isotopic Incorporation

Deuterium (B1214612) Labeling Techniques for Daclatasvir (B1663022) Derivatives

The introduction of deuterium into the Daclatasvir scaffold requires careful consideration of site-selectivity and the stability of the isotopic label throughout the synthetic sequence. While the precise location of the six deuterium atoms in "Daclatasvir RSSR Isomer-d6" is not publicly detailed, general principles of deuterium labeling for complex molecules can be applied to propose potential synthetic strategies.

Site-Selective Deuteration Approaches

Site-selective deuteration aims to replace specific hydrogen atoms with deuterium. For a molecule as complex as Daclatasvir, this can be achieved through various methods, often targeting C-H bonds with specific reactivity. Transition-metal-catalyzed C-H activation is a powerful tool for direct deuteration. For instance, iridium or ruthenium catalysts can facilitate hydrogen-isotope exchange with a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂). The directing-group ability of existing functional groups within the Daclatasvir precursors, such as amides or heterocycles, can be exploited to guide the catalyst to specific C-H bonds.

Another approach involves the use of deuterated building blocks in the synthesis. This method offers unambiguous placement of the deuterium labels. For Daclatasvir, this would likely involve the synthesis of deuterated versions of the L-proline or L-valine amino acid precursors.

Precursor Synthesis and Deuterium Exchange Methods

The synthesis of deuterated precursors is a cornerstone of isotopic labeling. For "this compound," the deuterium labels could potentially be incorporated into the methyl groups of the valine moieties or at specific positions on the pyrrolidine (B122466) rings derived from proline.

The synthesis of deuterated L-valine or L-proline can be accomplished through several methods. One common approach is acid- or base-catalyzed hydrogen-deuterium exchange at the α-carbon. However, to achieve deuteration at other positions, more elaborate synthetic sequences are necessary. For example, deuterated reagents such as deuterium-labeled methyl iodide (CD₃I) could be used to introduce trideuteromethyl groups.

Deuterium exchange methods on late-stage intermediates or the final Daclatasvir molecule are also conceivable, though they may present challenges with selectivity and potential degradation of the complex molecule. These methods often employ harsh conditions, such as strong acids or bases in the presence of a deuterium source.

Enantioselective Synthesis of Daclatasvir Stereoisomers

Daclatasvir possesses multiple chiral centers, leading to the possibility of several stereoisomers. The biological activity of such molecules is highly dependent on their specific three-dimensional arrangement. Therefore, controlling the stereochemistry during synthesis is paramount.

Strategies for RSSR Stereoisomer Formation

The synthesis of the specific RSSR isomer of Daclatasvir would require precise control over the stereochemistry at each of the four chiral centers. The inherent chirality of the starting materials, L-proline and L-valine, establishes the stereochemistry of two of these centers. The challenge lies in controlling the stereochemistry of the other two centers during the formation of the pyrrolidine rings and the coupling of the amino acid moieties.

One of the key synthetic steps in the formation of Daclatasvir involves the coupling of two identical halves. The stereochemical outcome of this coupling reaction is crucial. The use of chiral auxiliaries or catalysts can influence the stereoselectivity of key bond-forming reactions. Furthermore, the reaction conditions, such as temperature and solvent, can play a significant role in favoring the formation of one diastereomer over others. The synthesis of Daclatasvir often involves the alkylation of an N-protected proline derivative with a biphenyl (B1667301) bis(bromoethanone) core, followed by cyclization to form the imidazole (B134444) rings. researchgate.net The stereochemical integrity of the proline units is generally maintained throughout this process. The subsequent coupling with the valine derivative must also be performed under conditions that prevent racemization.

Chromatographic Resolution Techniques for Isomeric Purity

Even with highly stereoselective synthetic methods, the formation of minor amounts of other diastereomers is often unavoidable. Therefore, efficient purification techniques are essential to isolate the desired RSSR isomer in high purity. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is a powerful method for separating stereoisomers.

For Daclatasvir and its isomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), have proven effective. researchgate.netnbinno.com The separation is based on the differential interactions between the enantiomers/diastereomers and the chiral selector of the stationary phase. The choice of mobile phase, which can be a normal-phase (e.g., hexane/ethanol) or polar organic solvent system, is critical for achieving optimal resolution. Gradient elution, where the mobile phase composition is changed during the chromatographic run, can be employed to improve the separation efficiency and peak shape. researchgate.net

Below is an interactive table summarizing various chiral stationary phases and mobile phase conditions that have been reported for the separation of Daclatasvir isomers.

Chiral Stationary PhaseMobile PhaseDetection WavelengthReference
CHIRALPAK ID-3Acetonitrile/Diethylamine and Methanol/Diethylamine (gradient)315 nm researchgate.net
CHIRALPAK AD-Hn-Hexane/Ethanol/DiethylamineNot Specified nbinno.com
CHIRALCEL OD-Hn-Hexane/Isopropanol/DiethylamineNot Specified nbinno.com

Characterization of Synthetic Intermediates and Final Product

The structural elucidation and confirmation of isotopic labeling for "this compound" and its synthetic intermediates would rely on a combination of modern analytical techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight of the deuterated compound and its intermediates. The mass difference of approximately 6 Da (more precisely, the difference in mass between 6 deuterium and 6 hydrogen atoms) compared to the unlabeled RSSR isomer would confirm the successful incorporation of the six deuterium atoms. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the fragmentation pattern can provide further evidence for the location of the deuterium labels.

Advanced Analytical Methodologies for Daclatasvir Rssr Isomer D6

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of drugs in biological matrices due to its high sensitivity and selectivity. eijppr.com

In quantitative bioanalysis, an internal standard (IS) is crucial for correcting variability during sample processing and analysis. nih.gov A stable isotope-labeled (SIL) internal standard, such as Daclatasvir (B1663022) RSSR Isomer-d6, is considered the gold standard. Because it is chemically identical to the analyte, it co-elutes chromatographically and exhibits similar ionization efficiency and behavior during sample extraction. nih.gov This ensures that any variations in sample preparation, injection volume, or matrix-induced ionization changes are compensated for, leading to high accuracy and precision in the final measurement. nih.gov

The development of such methods involves spiking a known concentration of Daclatasvir RSSR Isomer-d6 into all samples, including calibration standards, quality controls, and unknown study samples. niscair.res.in The analyte's concentration is then determined by calculating the ratio of the analyte's mass spectrometry response to the IS's response. niscair.res.in Research on daclatasvir quantification in human plasma has successfully employed other stable isotope-labeled variants, such as Daclatasvir 13C2,2H6, demonstrating the effectiveness of this approach. niscair.res.in The method is validated for parameters like linearity, precision, accuracy, and stability to ensure its reliability for pharmacokinetic studies. niscair.res.in

To achieve maximum sensitivity and selectivity, the mass spectrometer settings must be carefully optimized for both the analyte (daclatasvir) and its deuterated internal standard (this compound). niscair.res.in This process typically occurs in positive electrospray ionization (ESI) mode. niscair.res.in

The optimization involves infusing a solution of each compound into the mass spectrometer to determine the precursor ion (the protonated molecule, [M+H]⁺) that yields the most intense signal. Subsequently, the precursor ion is fragmented through collision-induced dissociation, and the resulting product ions are monitored. The most stable and abundant product ion is selected for quantification. niscair.res.in This specific precursor-to-product ion transition is used in Multiple Reaction Monitoring (MRM), a highly selective and sensitive acquisition mode. niscair.res.in Parameters such as spray voltage, ion source temperature, and collision energy are adjusted to maximize the signal for the chosen MRM transitions for both the analyte and the internal standard. nih.govresearchgate.net

Table 1: Example Optimized Mass Spectrometry Parameters for Daclatasvir and a Deuterated Internal Standard Note: The m/z values for this compound would be slightly higher than the non-deuterated analyte due to the mass of deuterium (B1214612) atoms.

Parameter Analyte (Daclatasvir) Internal Standard (Daclatasvir-d6)
Ionization Mode Positive ESI Positive ESI
Precursor Ion (m/z) 811.4 817.4
Product Ion (m/z) 684.3 690.3
Dwell Time (ms) 200 200
Collision Energy (eV) 35 35

The matrix effect is a phenomenon where components of a biological sample (e.g., plasma, urine) co-eluting with the analyte interfere with its ionization, causing either suppression or enhancement of the signal. eijppr.comnih.gov This can significantly compromise the accuracy and reproducibility of an LC-MS/MS assay. nih.govmedipharmsai.com

Assessment of the matrix effect is a mandatory part of bioanalytical method validation. semanticscholar.org A common approach is the post-extraction spike method, where blank biological matrix from multiple sources is extracted, and then the analyte and internal standard are added. nih.gov The response is compared to that of the analyte and IS in a neat solution. The IS-normalized matrix factor is calculated to determine if the matrix is affecting the analyte's quantification. A value close to 1 indicates a negligible matrix effect. niscair.res.in

The most effective strategy to mitigate the matrix effect is the use of a co-eluting stable isotope-labeled internal standard like this compound. nih.govmedipharmsai.com Since the SIL-IS is affected by the matrix in the same way as the analyte, the ratio of their responses remains constant, correcting for any ion suppression or enhancement. nih.gov Other strategies include optimizing sample preparation to remove interfering components, such as using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and adjusting chromatographic conditions to separate the analyte from matrix components. niscair.res.inmedipharmsai.com

Table 2: Example Matrix Effect Assessment Data

Matrix Lot Analyte Peak Area (Post-Spike) IS Peak Area (Post-Spike) Analyte/IS Ratio IS-Normalized Matrix Factor
Lot 1 85,100 98,900 0.860 1.01
Lot 2 82,300 96,800 0.850 0.99
Lot 3 88,000 102,100 0.862 1.01
Lot 4 84,500 97,700 0.865 1.02
Lot 5 81,900 95,900 0.854 1.00

| Neat Solution | 89,500 | 104,100 | 0.859 | N/A |

Chiral Chromatography for Stereoisomeric Analysis

Stereoisomers of a drug can exhibit different pharmacological and toxicological properties. Therefore, regulatory agencies require methods to separate and quantify them. wvu.edu Chiral chromatography is the primary technique for separating enantiomers and diastereomers. nih.govnih.gov

The development of a chiral High-Performance Liquid Chromatography (HPLC) method involves separating the stereoisomers of daclatasvir, including the RSSR isomer. researchgate.net This is typically achieved using a chiral stationary phase (CSP), which interacts differently with each stereoisomer, leading to different retention times. chromatographytoday.com

The development process involves screening various CSPs and mobile phase compositions to find conditions that provide adequate resolution between the daclatasvir peak and its isomers. researchgate.net A study on daclatasvir successfully achieved excellent resolution between daclatasvir and its enantiomer, while also maintaining specificity with its diastereomers, using a gradient method. researchgate.net Once optimal conditions are found, the method is validated according to ICH guidelines for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). researchgate.net For instance, a validated method for daclatasvir enantiomers demonstrated linearity with a correlation coefficient (R²) greater than 0.999 and recovery in the range of 90 to 112%. researchgate.net

The choice of the chiral stationary phase is the most critical factor in achieving stereoisomeric separation. chromatographytoday.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for a broad range of compounds, including daclatasvir. researchgate.netamericanpharmaceuticalreview.com One successful separation of daclatasvir isomers was performed on an amylose tris(3-chlorophenylcarbamate) stationary phase, commercially known as CHIRALPAK ID-3. researchgate.net This CSP creates transient diastereomeric complexes with the enantiomers, and the difference in the stability of these complexes results in their separation. chromatographytoday.com

Mobile phase composition is optimized to fine-tune the separation. This includes adjusting the ratio of organic solvents (e.g., acetonitrile, methanol) and additives (e.g., diethylamine). researchgate.net For the separation of daclatasvir isomers on the CHIRALPAK ID-3 column, a binary gradient containing acetonitrile:diethylamine and methanol:diethylamine was utilized. researchgate.net Other parameters such as flow rate and column temperature are also optimized to improve peak shape and resolution. researchgate.netnih.gov

Table 3: Optimized Chiral HPLC Method Parameters for Daclatasvir Isomer Separation Based on published research for Daclatasvir and its stereoisomers. researchgate.net

Parameter Optimized Condition
Stationary Phase CHIRALPAK ID-3 (amylose tris(3-chlorophenylcarbamate))
Column Dimensions Not specified in source
Mobile Phase Binary gradient of Acetonitrile:Diethylamine and Methanol:Diethylamine
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 315 nm

| Resolution | Excellent resolution achieved between daclatasvir and its enantiomer |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuteration Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of complex organic molecules. For isotopically labeled compounds like this compound, NMR provides definitive confirmation of the molecular structure, stereochemistry, and the precise location of the deuterium labels.

The confirmation of deuteration is achieved through a combined analysis of proton (¹H) and deuterium (²H) NMR spectra. The structure of this compound features two methoxycarbonyl groups where the methyl protons have been replaced by deuterium atoms. lgcstandards.com

¹H-NMR Spectroscopy: In a standard ¹H-NMR spectrum of a non-deuterated daclatasvir isomer, the protons of the two methyl ester groups would produce a distinct singlet signal. In the ¹H-NMR spectrum of this compound, this signal is expected to be absent or significantly diminished in intensity. This absence is a primary and powerful indicator that deuteration has successfully occurred at the intended positions. Any residual signal can be integrated to determine the isotopic purity of the compound.

²H-NMR Spectroscopy: Deuterium NMR is a direct method for observing the deuterium nuclei. magritek.com A ²H-NMR experiment on this compound will show a signal at a chemical shift nearly identical to that of the corresponding methyl protons in the non-labeled compound. huji.ac.il The presence of this signal provides conclusive evidence of the deuterium atoms' location on the methoxycarbonyl groups. The resolution in ²H-NMR is typically lower than in ¹H-NMR, resulting in broader signals. magritek.comhuji.ac.il

Interactive Table 1: Representative NMR Data for Deuteration Confirmation

NucleusExpected Chemical Shift (δ, ppm)Expected MultiplicityAssignmentRationale for Deuteration Confirmation
¹H~3.7Singlet-O-CH₃Signal absent or significantly reduced, confirming replacement of protons with deuterium.
²H~3.7Singlet (broad)-O-CD₃Signal present, confirming the location of deuterium on the methoxycarbonyl groups.

The complex structure and multiple stereocenters of Daclatasvir RSSR Isomer demand the use of advanced two-dimensional (2D) NMR techniques to confirm its specific RSSR configuration. Experiments such as COSY, HSQC, and HMBC are used to piece together the molecular framework and confirm atomic connectivity. sdsu.eduyoutube.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org By analyzing the cross-peaks in a COSY spectrum, the spin systems within the molecule, such as those in the pyrrolidine (B122466) rings and valine fragments, can be mapped out.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates each proton with the carbon atom it is directly attached to (¹J-coupling). sdsu.edu This is crucial for assigning the ¹³C signals and verifying the proton-carbon framework of the molecule.

The specific stereochemistry (RSSR) is ultimately confirmed by analyzing nuclear Overhauser effect (nOe) data from 2D experiments like NOESY or ROESY, which identify protons that are close in space, regardless of their bonding connectivity.

Interactive Table 2: Expected 2D NMR Correlations for Structural Verification

2D NMR ExperimentType of CorrelationExample of Expected Correlation in this compoundInformation Gained
COSY ¹H-¹H (through 2-3 bonds)Cross-peak between the α-proton and β-proton of the valine residue.Confirms proton connectivity within individual amino acid and pyrrolidine fragments.
HSQC ¹H-¹³C (through 1 bond)Cross-peak between a specific pyrrolidine ring proton and its directly attached carbon.Unambiguously assigns carbon signals and confirms the C-H framework.
HMBC ¹H-¹³C (through 2-4 bonds)Cross-peak from an imidazole (B134444) ring proton to a carbon in the biphenyl (B1667301) core.Connects the major structural fragments (valine, pyrrolidine, imidazole, biphenyl) to confirm the overall molecular structure.

Impurity Profiling and Quality Control Applications

Isotopically labeled standards are fundamental to modern pharmaceutical quality assurance, enabling highly accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related impurities. synzeal.com

This compound serves as an ideal internal standard for the quantification of the corresponding non-labeled Daclatasvir RSSR Isomer impurity in drug substances and products. veeprho.comniscair.res.in Its utility is most pronounced in mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

In this application, a precise amount of this compound is added to the sample being analyzed. niscair.res.in The standard co-elutes with the non-labeled analyte during chromatographic separation. Because the labeled standard is chemically identical and physically similar to the analyte, it experiences the same effects during sample preparation, chromatography, and ionization in the mass spectrometer. The mass spectrometer, however, can easily distinguish between the analyte (M) and the heavier internal standard (M+6). By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in the analytical process are cancelled out, leading to highly accurate and reproducible quantification. niscair.res.in This isotope dilution mass spectrometry (IDMS) approach is considered a gold-standard quantitative technique.

While this compound is the desired labeled compound, the synthesis process may generate other deuterated impurities. Quality control must ensure the isotopic purity of the reference standard itself. The primary analytical tool for this is high-resolution mass spectrometry (HRMS), which can resolve species with very small mass differences.

Potential deuterated impurities could include:

Incompletely Labeled Species: Molecules containing fewer than six deuterium atoms (d1 to d5).

Over-Labeled Species: Molecules containing more than six deuterium atoms.

Isotopologues with Misplaced Labels: Molecules where deuterium is incorporated at an incorrect position on the carbon skeleton.

HRMS can detect these impurities by their distinct mass-to-charge (m/z) ratios. Furthermore, ²H-NMR can be employed to detect deuterium signals at unexpected chemical shifts, which would indicate incorrect labeling positions.

Interactive Table 3: Analysis of Potential Deuterated Impurities

Type of ImpurityDescriptionPrimary Detection MethodExpected Observation
Incompletely LabeledDaclatasvir isomer with 1 to 5 deuterium atoms.High-Resolution Mass Spectrometry (HRMS)Detection of ions with m/z values between the analyte (M) and the d6-standard (M+6).
Isotopic ScramblingDeuterium located at positions other than the methoxycarbonyl groups.²H-NMR SpectroscopySignals appear at chemical shifts not corresponding to the -OCD₃ group.
Non-Isomeric ImpuritiesDeuterated forms of other process-related impurities or degradation products.LC-MS/MSPeaks at different retention times with a mass shift corresponding to deuteration.

Investigations into Metabolic Fate and Pathway Elucidation

Application of Daclatasvir (B1663022) RSSR Isomer-d6 in In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a drug will be processed in the body. nih.gov These studies typically utilize liver fractions, such as microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism.

Microsomal and Hepatocyte Incubation Studies

The stability of a drug candidate is often first assessed by incubating it with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes. nih.govnih.gov For Daclatasvir, it is known that its metabolism is predominantly mediated by the CYP3A4 isoform. drugbank.comnih.gov In a typical experiment, both Daclatasvir and Daclatasvir RSSR Isomer-d6 would be incubated with human liver microsomes. The rate of disappearance of the parent compound over time provides a measure of its metabolic stability.

Hepatocytes, which contain a broader range of metabolic enzymes and cofactors, offer a more comprehensive in vitro model. dls.com Similar incubation studies in hepatocytes would provide a more complete picture of Daclatasvir's metabolic fate, including both Phase I and Phase II metabolic reactions. By comparing the metabolic rates of the deuterated and non-deuterated compounds, researchers can gain initial insights into the metabolic pathways that are sensitive to deuterium (B1214612) substitution.

Table 1: Hypothetical Metabolic Stability of Daclatasvir and this compound in Human Liver Microsomes

CompoundIncubation Time (min)Remaining Parent Compound (%)
Daclatasvir0100
1585
3070
6050
This compound0100
1595
3088
6075

This table presents hypothetical data for illustrative purposes.

Identification of Deuteration-Sensitive Metabolic Hotspots

"Metabolic hotspots" are chemically labile sites on a molecule that are most susceptible to enzymatic modification. nih.gov Deuteration of these sites can significantly slow down the rate of metabolism due to the kinetic isotope effect. nih.gov By analyzing the metabolite profiles of Daclatasvir and this compound using techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can identify which metabolic pathways are affected by the deuterium labeling. A decrease in the formation of a particular metabolite from the d6-isomer compared to the non-labeled compound would indicate that the deuterated site is a metabolic hotspot.

Use of this compound for Tracing and Characterizing Metabolic Pathways

Stable isotope labeling is an invaluable technique for tracing the biotransformation of a drug and characterizing its metabolic pathways. simsonpharma.com

Deuterium Kinetic Isotope Effects in Metabolic Transformations

The deuterium kinetic isotope effect (KIE) is a phenomenon where the replacement of a hydrogen atom with a heavier deuterium atom leads to a slower reaction rate if the C-H bond is broken in the rate-determining step of the reaction. nih.govresearchgate.net In the context of Daclatasvir metabolism, observing a significant KIE upon deuteration would provide strong evidence that the C-H bond cleavage at the labeled position is a critical step in the metabolic transformation catalyzed by enzymes like CYP3A4. This information is instrumental in understanding the reaction mechanism. The magnitude of the KIE can provide insights into the transition state of the reaction.

Table 2: Hypothetical Kinetic Parameters for CYP3A4-Mediated Metabolism of Daclatasvir and its d6-Isomer

CompoundVmax (pmol/min/pmol CYP)Km (µM)Intrinsic Clearance (Vmax/Km)KIE (VmaxH/VmaxD)
Daclatasvir1005202.5
This compound4058

This table presents hypothetical data for illustrative purposes.

Elucidation of Specific Metabolite Formation Using Stable Isotope Tracing

The six-dalton mass shift of this compound makes it an excellent tracer for following the fate of the molecule. When analyzing complex biological matrices, the unique isotopic signature of the d6-labeled metabolites allows them to be clearly distinguished from endogenous compounds and metabolites of the non-labeled drug. This is particularly useful in "metabolite-in-a-haystack" scenarios, where metabolites are present at very low concentrations. By co-administering a mixture of labeled and unlabeled Daclatasvir, researchers can use mass spectrometry to readily identify drug-related material.

Contributions to Understanding Drug-Metabolizing Enzyme Mechanisms

The application of deuterated substrates like this compound extends beyond simply mapping metabolic pathways; it contributes to a more fundamental understanding of how drug-metabolizing enzymes function. By studying the KIE, researchers can infer details about the enzymatic transition state and the mechanism of C-H bond activation by enzymes such as CYP3A4. nih.gov For instance, a large KIE would support a mechanism where hydrogen atom abstraction is the rate-limiting step. This knowledge is not only academically important but also has practical implications for designing new drug candidates with improved metabolic stability and reduced potential for the formation of reactive metabolites.

Research Applications in Pharmaceutical Development

Utilization in Preclinical Pharmacokinetic Research Methodologies

Pharmacokinetics (PK), the study of how a drug moves through the body, is fundamental to determining a drug's potential for success. Stable isotope-labeled compounds like Daclatasvir (B1663022) RSSR Isomer-d6 are central to the accuracy of these studies, primarily by serving as ideal internal standards in sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.cz

Determining the absolute bioavailability (F) of an oral drug—the fraction of the administered dose that reaches systemic circulation—is a critical step in clinical development. The microtracer approach offers a more efficient and cost-effective method compared to traditional crossover studies. tandfonline.compharmaron.com In this design, a therapeutic oral dose of the unlabeled drug is administered, followed by a simultaneous or near-simultaneous intravenous (IV) microdose (typically ≤100 µg) of its stable isotope-labeled counterpart, such as [¹³C₂,¹⁵N₄]-daclatasvir. tandfonline.comnih.gov

Because the SIL microtracer and the unlabeled oral drug are administered concurrently, researchers can analyze their respective concentrations in a single set of plasma samples using LC-MS/MS. tandfonline.com This eliminates the inter-occasion variability that can confound traditional two-period crossover studies. pharmaron.com The high sensitivity of modern LC-MS/MS instruments makes it possible to accurately measure the very low plasma concentrations resulting from the IV microtracer dose. tandfonline.com For instance, in a daclatasvir absolute bioavailability study, an LC-MS/MS method with a lower limit of quantitation (LLOQ) of 20 pg/mL was used to measure the plasma concentrations of a 100 µg IV dose of [¹³C₂,¹⁵N₄]-daclatasvir for over 72 hours. tandfonline.com

Table 1: Example Parameters for a Microtracer Absolute Bioavailability Study

ParameterDescriptionExample Value (Daclatasvir Study)
Oral Dose Therapeutic dose of the unlabeled drug.60 mg
IV Microtracer Dose Small, non-therapeutic dose of the stable isotope-labeled drug.100 µg
Internal Standard A different SIL used for analytical quantification.¹³C₁₀-daclatasvir
LLOQ The lowest concentration that can be reliably measured by the assay.20 pg/mL

Pharmacokinetic compartment models are mathematical frameworks used to describe a drug's distribution and elimination. chemrxiv.org The development of robust population pharmacokinetic (PopPK) models relies on high-quality concentration-time data. nih.govnih.gov The use of Daclatasvir RSSR Isomer-d6 as an internal standard in the bioanalytical method ensures the accuracy and precision of the data used to build these models.

In practice, plasma samples are taken from subjects at various time points after drug administration. During sample preparation, a known amount of the deuterated internal standard is added. lcms.cz This standard co-elutes with the unlabeled drug during chromatography but is distinguished by the mass spectrometer. Any variability during sample extraction or instrument analysis affects both the drug and the internal standard equally, allowing for highly accurate quantification of the drug's concentration. This precision is essential for accurately estimating key PK parameters like clearance (CL/F) and volume of distribution (V/F), which form the basis of the compartmental model. nih.govnih.gov

Table 2: Representative Daclatasvir Pharmacokinetic Parameters from PopPK Modeling

PK ParameterDescriptionTypical ValueInter-individual Variability
CL/F Apparent Clearance5.29 L/h39.4%
V/F Apparent Volume of Distribution64.2 L38.1%

Source: Data from a PopPK study in Japanese subjects with chronic HCV. nih.gov

Role in Drug-Drug Interaction Studies (Methodological Aspects)

Drug-drug interaction (DDI) studies are crucial for ensuring a drug's safety when co-administered with other medications. nih.govresearchgate.net Daclatasvir, for example, is a substrate of the metabolic enzyme CYP3A4 and the transporter P-glycoprotein (P-gp). nih.govnih.gov Therefore, its plasma concentration can be affected by drugs that inhibit or induce these pathways.

Methodologically, the role of this compound in these studies is again as an internal standard for the LC-MS/MS bioanalysis of daclatasvir plasma concentrations. When studying the effect of a co-administered drug on daclatasvir's pharmacokinetics, blood samples are collected over time from subjects receiving daclatasvir alone and from subjects receiving daclatasvir with the interacting drug. The precise quantification afforded by the deuterated internal standard allows researchers to reliably determine if the co-administered drug caused a clinically significant change in daclatasvir's exposure (area under the curve, or AUC) and peak concentration (Cmax). nih.gov This accurate data is the foundation for developing dosing recommendations when daclatasvir is used with other medications. nih.gov

Support for Lead Optimization and Candidate Selection

In the early stages of drug discovery, lead optimization is the process of modifying a promising compound (a "lead") to improve its pharmacological properties, such as potency, selectivity, and its absorption, distribution, metabolism, and excretion (ADMET) profile. danaher.combiobide.com

Stable isotope-labeled compounds can be synthesized for promising lead candidates to support early in vivo pharmacokinetic screening in animal models. By using a deuterated internal standard for quantification, researchers can obtain reliable ADMET data, helping them to select the best candidates to advance into preclinical development. danaher.com This allows for a more confident comparison between different modified compounds, ensuring that the molecule with the most favorable pharmacokinetic profile is chosen. The ability to generate high-quality data quickly accelerates the entire lead optimization cycle, from design and synthesis to testing and analysis. danaher.comresearchgate.net

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of Daclatasvir (B1663022) RSSR Isomer-d6

Molecular modeling and simulation are essential for understanding the three-dimensional structure and dynamic behavior of molecules. For a deuterated stereoisomer like Daclatasvir RSSR isomer-d6, these studies can elucidate the subtle yet significant effects of isotopic substitution.

Conformational Analysis and Stereochemical Prediction

Quantum Mechanical Calculations of Isotope Effects

Quantum mechanical calculations provide a highly accurate description of molecular systems and are particularly useful for predicting the effects of isotopic substitution on chemical reactions and properties.

Prediction of Deuterium (B1214612) Kinetic Isotope Effects on Reaction Pathways

Deuterium kinetic isotope effects (KIEs) are changes in the rate of a chemical reaction when a hydrogen atom is replaced by deuterium. nih.gov These effects arise from the difference in zero-point vibrational energy between a C-H and a C-D bond. Quantum mechanical calculations can be used to predict the magnitude of KIEs for various reaction pathways involving this compound. rsc.org For instance, if a C-H bond is broken in the rate-determining step of a metabolic reaction, the rate of that reaction will be slower for the deuterated compound. nih.gov This information is valuable in understanding the metabolic stability of the drug. While specific studies on this isomer are not available, the principles of KIEs are well-established and would apply to its metabolic pathways. nih.gov

Computational Approaches to Enantioseparation Mechanisms

The separation of stereoisomers is a significant challenge in pharmaceutical development. Computational studies have been employed to understand the mechanisms behind the enantioseparation of Daclatasvir and its (R,R,R,R)-enantiomer using cyclodextrins as chiral selectors. nih.govresearchgate.net Quantum mechanics and molecular dynamics simulations have shown that the formation of inclusion complexes, driven by hydrogen bonds, is crucial for the separation process. nih.govresearchgate.net These computational models can predict which cyclodextrins will be most effective for separating a particular pair of enantiomers and provide insights into the specific molecular interactions that govern the separation. nih.gov

Docking and Molecular Dynamics Simulations for Binding Site Analysis

Understanding how a drug molecule binds to its target protein is fundamental to rational drug design. Docking and molecular dynamics simulations are powerful computational tools for this purpose.

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. tbzmed.ac.ir For Daclatasvir, which targets the hepatitis C virus (HCV) NS5A protein, docking simulations have been used to explore its binding modes. nih.gov These studies suggest that Daclatasvir and similar drugs may bind symmetrically to the NS5A dimer. nih.gov

Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted protein-ligand complex over time. tbzmed.ac.irnih.gov MD simulations of Daclatasvir complexed with NS5A have confirmed the stability of the inhibitor in the active site. nih.gov These simulations also provide detailed information about the specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. tbzmed.ac.ir While these studies have been conducted on the parent Daclatasvir molecule, the insights gained are highly relevant for understanding the binding of the this compound, as the key interacting moieties remain unchanged.

Future Perspectives and Emerging Research Avenues

Advancements in Deuterium (B1214612) Labeling Technologies

The synthesis of complex deuterated molecules like Daclatasvir (B1663022) RSSR Isomer-d6 is becoming more efficient and selective due to significant progress in deuterium labeling technologies. musechem.com These advancements are crucial for producing high-purity, stable internal standards necessary for accurate bioanalysis.

One of the most significant breakthroughs is the development of iridium-catalyzed hydrogen isotope exchange (HIE). nih.gov This method allows for the direct replacement of C-H bonds with deuterium in complex organic molecules, often with high regioselectivity. core.ac.ukstrath.ac.uk Novel iridium catalysts featuring N-heterocyclic carbene units and bulky phosphine (B1218219) ligands have demonstrated high efficiency, enabling labeling at low catalyst loadings and under mild conditions. nih.govresearchgate.net This is particularly advantageous for complex pharmaceutical compounds like Daclatasvir, as it minimizes degradation and maximizes isotopic incorporation. nih.gov

Recent research has expanded the scope of these catalysts to include sp³-hybridized C-H bonds, which is highly relevant for the intricate structure of Daclatasvir. digitellinc.com By utilizing common protecting groups on amino acid precursors, selective labeling can be achieved, offering a pathway to synthesize various deuterated isotopologues of Daclatasvir with high precision. digitellinc.com These advanced synthetic methods not only facilitate the production of Daclatasvir RSSR Isomer-d6 but also open the door to creating other deuterated versions of the drug for more in-depth metabolic studies. researchgate.net

Table 1: Comparison of Deuterium Labeling Technologies

Technology Description Advantages for Complex Molecules
Iridium-Catalyzed HIE Direct C-H activation and insertion of deuterium using an iridium catalyst. nih.gov High selectivity, mild reaction conditions, low catalyst loading, broad applicability. nih.govstrath.ac.uk
Synthesis from Deuterated Precursors Building the molecule using starting materials that already contain deuterium. iosrjournals.org Precise placement of deuterium atoms.
Reductive Deuteration Using deuterated hydrogen gas (D2) or other deuteride (B1239839) reagents in reduction reactions. Useful for specific functional group transformations.

Integration with Multi-Omics Approaches in Systems Pharmacology

Systems pharmacology aims to understand drug action on a holistic level by integrating data from genomics, proteomics, and metabolomics (multi-omics). creative-proteomics.comfrontiersin.org In this context, the precise quantification of drugs and their metabolites is paramount, a role for which this compound is ideally suited.

In multi-omics studies of Hepatitis C virus (HCV) infection and its treatment, accurate measurement of Daclatasvir levels in various biological matrices is crucial to correlate drug exposure with changes in the host's proteome and metabolome. creative-proteomics.com Stable isotope labeling, in conjunction with mass spectrometry, provides the quantitative accuracy required for these complex analyses. nih.govnih.gov For instance, quantitative proteomics can reveal how Daclatasvir treatment affects host cell pathways perturbed by the virus, while metabolomics can track changes in cellular metabolism. creative-proteomics.com

The use of a stable isotope-labeled internal standard like this compound is essential to normalize for variations in sample preparation and instrument response, ensuring that the quantitative data from different "omics" platforms are reliable and can be meaningfully integrated. nih.gov This integration allows researchers to build comprehensive models of drug action, identify biomarkers of treatment response, and understand the mechanisms of drug resistance at a systems level. frontiersin.org Future research will likely see the direct application of deuterated standards like this compound in multi-omics workflows to build more predictive models of antiviral therapy.

Novel Applications in Analytical and Bioanalytical Sciences

Beyond its established role, this compound and similar deuterated compounds are enabling more sophisticated analytical and bioanalytical studies. metsol.com Their use is fundamental to the development of highly sensitive and specific quantification methods, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). niscair.res.in

A key application is in pharmacokinetic studies, which detail the absorption, distribution, metabolism, and excretion (ADME) of a drug. metsol.comnih.gov The use of a deuterated internal standard allows for precise determination of Daclatasvir's concentration in plasma over time, which is critical for understanding its pharmacokinetic profile. niscair.res.innih.govnih.gov This information is vital for assessing bioequivalence of different formulations and for studying drug-drug interactions. niscair.res.indrugbank.com

Furthermore, the stability and unique mass signature of deuterated standards are being leveraged in advanced analytical techniques. musechem.com For example, in metabolic research, stable isotope tracers are used to map the metabolic fate of drugs. metsol.comresearchgate.net While this compound itself is used as an internal standard, the same labeling technologies can be used to create tracers to elucidate the metabolic pathways of Daclatasvir. nih.gov This can help in identifying and quantifying metabolites, providing a deeper understanding of its biotransformation. acs.org

The development of new analytical methods, such as improved HPLC and spectrophotometric techniques, also benefits from the availability of high-purity standards like this compound for method validation and quality control. nih.govcore.ac.ukfortunejournals.com

Table 2: Bioanalytical Applications of Deuterated Daclatasvir

Application Area Analytical Technique Role of this compound
Pharmacokinetic Studies LC-MS/MS Internal standard for accurate quantification of Daclatasvir in plasma. niscair.res.innih.gov
Bioequivalence Studies LC-MS/MS Ensures precise measurement to compare different drug formulations. niscair.res.in
Metabolite Identification High-Resolution Mass Spectrometry Serves as a reference and internal standard for quantifying metabolites. acs.org
Method Validation HPLC, UPLC-MS/MS Used to establish linearity, precision, and accuracy of new analytical methods. nih.gov

Q & A

Q. How can researchers ensure compliance with safety reporting standards (RSI) in clinical trials involving this compound?

  • Methodological Answer : Structure Reference Safety Information (RSI) in dedicated Investigator Brochure sections, tabulating adverse events by system organ class, severity, and frequency. Annual updates must align with Development Safety Update Reports (DSURs), with amendments justified by cumulative safety data .

Q. What strategies mitigate bias in retrospective analyses of this compound efficacy?

  • Methodological Answer : Apply propensity score matching to balance baseline characteristics between treatment arms. Sensitivity analyses (e.g., E-value calculations) quantify unmeasured confounding. Transparent reporting of missing data handling (e.g., multiple imputation) is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.